Pivmecillinam

Übersicht

Beschreibung

It is primarily used to treat uncomplicated urinary tract infections caused by susceptible isolates of Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus . Pivmecillinam is the pivaloyloxymethyl ester of mecillinam, which allows it to be well absorbed orally and then hydrolyzed to mecillinam in the intestinal mucosa .

Wissenschaftliche Forschungsanwendungen

Pivmecillinam hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Mikrobiologie:

Medizin: Es wird zur Behandlung unkomplizierter Harnwegsinfektionen, Salmonellose und Typhus verwendet.

5. Wirkmechanismus

This compound interferiert mit der Biosynthese der bakteriellen Zellwand, indem es Penicillin-bindende Proteine inhibiert, die für die Zellwandsynthese essentiell sind . Diese Hemmung führt zur Schwächung der bakteriellen Zellwand, was zur Zelllyse und zum Tod führt. Die Aktivität von this compound unterscheidet sich geringfügig von anderen Penicillinen und Cephalosporinen, was es gegen bestimmte gramnegative Bakterien wirksam macht .

Ähnliche Verbindungen:

Ampicillin: Ein weiteres Penicillin-Antibiotikum, das zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt wird.

Amoxicillin: Ein weit verbreitetes Penicillin-Antibiotikum mit einem breiteren Wirkungsspektrum.

Ciprofloxacin: Ein Fluorchinolon-Antibiotikum, das zur Behandlung verschiedener bakterieller Infektionen, einschließlich Harnwegsinfektionen, eingesetzt wird.

Vergleich:

Die einzigartigen Eigenschaften von this compound und seine Wirksamkeit gegen bestimmte Bakterienstämme machen es zu einem wertvollen Antibiotikum bei der Behandlung von unkomplizierten Harnwegsinfektionen und anderen bakteriellen Infektionen.

Wirkmechanismus

Target of Action

Pivmecillinam, also known as Amdinocillin Pivoxil, primarily targets the Penicillin-binding protein 1A (PBP-1A) . This protein is crucial for bacterial cell wall synthesis, making it a key target for many antibiotics .

Mode of Action

This compound interferes with the biosynthesis of the bacterial cell wall . It does this by inhibiting PBP-1A, which is involved in the cross-linking of the peptidoglycan layer of the bacterial cell wall . This interference is slightly different from that of other penicillins and cephalosporins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBP-1A, this compound prevents the proper formation of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell .

Pharmacokinetics

This compound is a prodrug, meaning it is metabolized into its active form, mecillinam, in the body . It is well absorbed following oral administration . The maximum plasma concentration (Cmax) and the area under the concentration–time curve (AUC) of this compound increase in a dose-proportional manner . The mean cumulative percentage of urine excretion of mecillinam at 0 to 24 hours ranges from 35.5 to 44.0% .

Result of Action

The inhibition of PBP-1A by this compound leads to a defective peptidoglycan layer in the bacterial cell wall. This results in a loss of structural integrity and eventually, bacterial cell death . It is active against gram-negative organisms and is used for the treatment of uncomplicated urinary tract infections (UTIs) .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of food has significant effects on the Cmax and AUC of this compound . Additionally, the dosage of this compound can also affect its efficacy. A dosage of 200 mg given three times daily for ≤5 days was associated with treatment failure, while 400 mg given three times daily showed comparable clinical and bacteriological cure rates .

Biochemische Analyse

Biochemical Properties

Pivmecillinam interferes with the biosynthesis of the bacterial cell wall . Its activity is slightly different from that of other penicillins and cephalosporins . It is a pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa .

Cellular Effects

This compound has been shown to have effects on various types of cells. The most common side effects of this compound use are rash and gastrointestinal upset, including nausea and vomiting . It is also known to deplete levels of carnitine .

Molecular Mechanism

This compound interferes with the biosynthesis of the bacterial cell wall . It is active against gram-negative organisms and used as for amdinocillin . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, short-term use of this compound can cause a marked decrease in blood levels of carnitine . Long-term use appears problematic and is not recommended .

Metabolic Pathways

This compound is involved in metabolic pathways where it is hydrolyzed to mecillinam . It interacts with enzymes in the intestinal mucosa during this process .

Transport and Distribution

This compound is well absorbed following oral administration . It is distributed within cells and tissues, and is excreted mostly as mecillinam through the kidney and biliary .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pivmecillinam involves the esterification of mecillinam with pivaloyloxymethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions are generally mild, with the reaction being carried out at room temperature .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure the high purity of the final product. The reaction is monitored closely to maintain optimal conditions and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pivmecillinam wird im Körper hydrolysiert, um Mecillinam freizusetzen. Diese Hydrolysereaktion wird durch Esterasen in der Darmschleimhaut katalysiert . Mecillinam, die aktive Form, kann dann seine antibakterielle Wirkung entfalten.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Katalysiert durch Esterasen in der Darmschleimhaut.

Veresterung: Pivaloyloxymethylchlorid und Triethylamin werden bei der Synthese von this compound verwendet.

Hauptprodukte, die gebildet werden:

Hydrolyseprodukt: Mecillinam, die aktive antibiotische Form.

Vergleich Mit ähnlichen Verbindungen

Ampicillin: Another penicillin antibiotic used to treat a variety of bacterial infections.

Amoxicillin: A widely used penicillin antibiotic with a broader spectrum of activity.

Ciprofloxacin: A fluoroquinolone antibiotic used to treat various bacterial infections, including urinary tract infections.

Comparison:

Spectrum of Activity: Pivmecillinam is primarily active against gram-negative bacteria, whereas ampicillin and amoxicillin have broader spectra, including some gram-positive bacteria.

Mechanism of Action: While all these antibiotics inhibit bacterial cell wall synthesis, this compound’s activity is slightly different, making it effective against certain resistant strains.

Resistance Rates: this compound has shown lower resistance rates in Escherichia coli compared to ciprofloxacin, making it a valuable option for treating urinary tract infections.

This compound’s unique properties and effectiveness against specific bacterial strains make it a valuable antibiotic in the treatment of uncomplicated urinary tract infections and other bacterial infections.

Eigenschaften

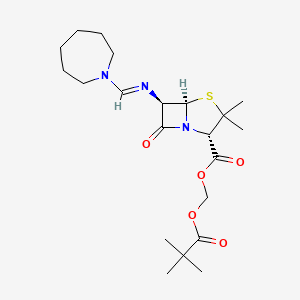

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGNOVNWUSPMDP-HLLBOEOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048538 | |

| Record name | Pivmecillinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pivmecillinam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.26e-02 g/L | |

| Record name | Pivmecillinam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pivmecillinam interferes with the biosynthesis of the bacterial cell wall however its activity is slightly different from that of other penicillins and cephalosporins | |

| Record name | Pivmecillinam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

32886-97-8 | |

| Record name | Pivmecillinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32886-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amdinocillin pivoxil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivmecillinam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pivmecillinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivmecillinam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMDINOCILLIN PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WAM1OQ30B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pivmecillinam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Pivmecillinam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pivmecillinam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.